2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide
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Overview
Description
2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-dichloroaniline in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]benzamide
- 2-Chloro-N-(2,3-dichlorophenyl)-5-nitrobenzamide
- 2-Chloro-N-(3,5-dichlorophenyl)-5-nitrobenzamide
Uniqueness
2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
88578-35-2 |
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Molecular Formula |
C14H8Cl3FN2O2 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
2-chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide |
InChI |
InChI=1S/C14H8Cl3FN2O2/c15-7-3-8(16)5-10(4-7)19-14(22)20-13(21)11-2-1-9(18)6-12(11)17/h1-6H,(H2,19,20,21,22) |
InChI Key |
BABXWYRUBRWPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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